Product packaging for 4-Hydroxy-3-nitropicolinonitrile(Cat. No.:)

4-Hydroxy-3-nitropicolinonitrile

Cat. No.: B15054605
M. Wt: 165.11 g/mol
InChI Key: BGKUFIDJPZXRMB-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitropicolinonitrile is a chemical compound based on the picolinonitrile scaffold, a structure of significant interest in medicinal and organic chemistry research. Compounds within this class, particularly those featuring hydroxy and nitro substituents on the pyridine ring, are frequently investigated as key synthetic intermediates for the development of pharmacologically active molecules. Related nitropicolinonitriles, such as 6-methyl-5-nitropicolinonitrile and 6-methoxy-3-nitropicolinonitrile, are utilized in synthetic workflows, underscoring the utility of this chemical class in constructing complex molecular architectures [ citation 1 ][ citation 5 ]. The structural features of this compound make it a versatile building block. The nitro group can be readily reduced to an amine for further functionalization, while the hydroxy and nitrile groups offer additional handles for synthetic modification. Although the specific biological activity of this compound has not been fully detailed, structurally similar compounds have demonstrated notable biological properties. For instance, various 4-hydroxy-3-nitrocoumarin derivatives have been reported to possess antiallergic activity, indicating the potential for nitro-substituted aromatic compounds in therapeutic agent development [ citation 4 ]. Researchers exploring the synthesis of novel heterocyclic compounds or seeking intermediates for drug discovery may find value in this compound. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N3O3 B15054605 4-Hydroxy-3-nitropicolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3N3O3

Molecular Weight

165.11 g/mol

IUPAC Name

3-nitro-4-oxo-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C6H3N3O3/c7-3-4-6(9(11)12)5(10)1-2-8-4/h1-2H,(H,8,10)

InChI Key

BGKUFIDJPZXRMB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])C#N

Origin of Product

United States

Positioning of 4 Hydroxy 3 Nitropicolinonitrile Within the Research Landscape

De Novo Pyridine Ring Formation Strategies Relevant to Picolinonitrile

The construction of the pyridine skeleton from the ground up offers a powerful means to introduce a wide array of substituents with a high degree of control. These de novo syntheses are particularly valuable for accessing highly substituted pyridines that may be challenging to obtain through functionalization routes. illinois.edu

Cycloaddition Reactions Involving Nitriles

Cycloaddition reactions represent an efficient and atom-economical approach to pyridine synthesis. rsc.org In these reactions, the nitrile group serves as a two-atom (C-N) building block, which combines with a four-atom component to form the six-membered heterocyclic ring.

A notable strategy for pyridine synthesis is the formal [4+2] cycloaddition of 1-methyl-1,3-(ar)enynes with nitriles. acs.org This method provides access to a diverse range of pyridine-containing N-heterocycles. The reaction is facilitated by the cooperative interaction of two different alkali metal salts, which enables the activation of a C(sp3)–H bond and directs the chemo- and regioselectivity of the cycloaddition. acs.org Kinetic studies have indicated that the rate-limiting step of this process is the addition of a metalated imine intermediate to the intramolecular alkyne. acs.org

Another example of a formal [4+2] cycloaddition involves the ruthenium-catalyzed reaction of enamides and alkynes, which yields highly substituted pyridines. acs.org This process is characterized by its broad substrate scope, high efficiency, and excellent regioselectivity. acs.org Mechanistic investigations, including density functional theory (DFT) calculations, suggest that the reaction initiates with a concerted metalation-deprotonation of the enamide by the ruthenium catalyst. acs.org This is followed by the insertion of the alkyne into the resulting ruthenacycle, leading to the formation of the pyridine product after a dehydration step. acs.org

The Diels-Alder reaction, a classic [4+2] cycloaddition, can also be employed for pyridine synthesis. For instance, alkynylboronates can undergo cycloaddition with 1,4-oxazin-2-ones and 2-pyrazinones to afford functionalized pyridine boronic ester derivatives in a direct and regioselective manner. nih.gov

While specific examples of three-component reactions involving nitriles and allenes for pyridine synthesis are less common in the provided context, the broader class of multi-component reactions (MCRs) is a cornerstone of pyridine synthesis. acsgcipr.org These reactions, such as the Guareschi-Thorpe and Hantzsch reactions, allow for the construction of complex pyridine structures from simple, readily available starting materials in a single step. acsgcipr.orgyoutube.com

Transition Metal-Catalyzed Pyridine Synthesis from Nitriles and Alkynes

The transition metal-catalyzed [2+2+2] cycloaddition of nitriles and alkynes has emerged as a highly efficient and atom-economical route to substituted pyridines. rsc.orgresearchgate.net This methodology involves the coupling of two alkyne molecules with one nitrile molecule, facilitated by a transition metal catalyst.

A variety of transition metals, including ruthenium, cobalt, and rhodium, have been successfully employed to catalyze the cyclotrimerization of nitriles and alkynes.

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have proven effective in the synthesis of pyridines. nih.gov For example, a ruthenium-catalyzed cycloisomerization of 3-azadienynes provides a direct route to various substituted pyridines and quinolines. organic-chemistry.org This two-step process begins with the conversion of amides to C-silyl alkynyl imines, followed by a ruthenium-catalyzed cycloisomerization. organic-chemistry.org Another approach involves the ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes, which proceeds under mild conditions. acs.org Furthermore, Ru(II) catalysts can facilitate the [2+2+2] cycloaddition of 1,6-diynes with α,ω-dinitriles or electron-deficient nitriles. nih.gov

Cobalt-Catalyzed Synthesis: Cobalt catalysts are frequently used for the [2+2+2] cycloaddition of alkynes and nitriles. nih.govacs.org This method is particularly useful for synthesizing highly functionalized pyridines and can even be performed in aqueous solutions using a water-soluble cobalt(I) catalyst. nih.gov The reaction generally proceeds through a cobaltacyclopentadiene intermediate. acs.org While this can sometimes lead to mixtures of regioisomers, the use of diynes can circumvent this issue. rsc.org Cobalt-catalyzed cycloadditions have been successfully applied to the synthesis of α-fluoroalkylated pyridines, which are important in the pharmaceutical and agrochemical industries. nih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts also play a significant role in pyridine synthesis. Rhodium(III) catalysis enables the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. nih.gov The steric properties of the ligands on the rhodium center can influence the selectivity of the reaction. nih.gov Another rhodium(III)-catalyzed method involves the N-annulation of α,β-unsaturated imines (formed from the dehydrogenation of allyl amines) with alkynes. rsc.org Furthermore, rhodium(I) complexes can catalyze the reaction of electrophilic nitriles with alkynes to produce pyridines. youtube.com

CatalystReactantsProductKey Features
Ruthenium1,6-Diynes and α,ω-dinitriles/electron-deficient nitrilesSubstituted PyridinesEfficient [2+2+2] cycloaddition. nih.gov
CobaltAlkynes and NitrilesSubstituted PyridinesCan be performed in aqueous media; proceeds via a cobaltacyclopentadiene intermediate. nih.govacs.org
Rhodiumα,β-Unsaturated Oximes and AlkynesSubstituted PyridinesMild reaction conditions; selectivity influenced by ligands. nih.gov

Functionalization of Pre-formed Pyridine Rings

An alternative to de novo synthesis is the direct functionalization of a pre-existing pyridine ring. This approach is particularly useful when the desired pyridine core is readily available. The introduction of substituents, such as the nitro and hydroxyl groups in this compound, can be achieved through various electrophilic and nucleophilic substitution reactions.

For instance, the synthesis of 4-hydroxy-3-nitropyridine can be accomplished by the nitration of 4-hydroxypyridine. chemicalbook.com Similarly, 3-nitropyridines can be synthesized by reacting a pyridine compound with dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite. ntnu.no The nitro group, once introduced, can direct further functionalization and can also be a target for nucleophilic substitution. nih.gov For example, the nitro group in 3-nitropyridines can be selectively displaced by sulfur nucleophiles. nih.gov

The synthesis of thienylpicolinonitrile derivatives has been achieved through Suzuki coupling reactions of a brominated picolinonitrile with appropriate boronic acids. nih.gov These picolinonitriles can then be converted to the corresponding picolinamidines. nih.gov

Strategies for Nitration of Pyyridine Derivatives

The introduction of a nitro group onto a pyridine ring is a fundamental electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. The reaction conditions and the resulting regioselectivity are heavily influenced by the substituents already present on the ring.

Direct Nitration of Hydroxypyridines

The direct nitration of hydroxypyridines is a common method for producing nitrated hydroxypyridine isomers. For the synthesis of the 4-hydroxy-3-nitropyridine core, the starting material would be 4-hydroxypyridine. The hydroxyl group at the C4 position is an activating group and directs electrophilic substitution to the ortho positions (C3 and C5).

The synthesis of 4-hydroxy-3-nitropyridine from 4-hydroxypyridine can be achieved using standard nitrating agents. chemicalbook.comchemicalbook.com For instance, reacting 4-hydroxypyridine with nitric acid, often in the presence of a dehydrating agent like sulfuric acid, leads to the desired 3-nitro product. The reaction is typically performed at controlled temperatures to manage the exothermic nature of the nitration and to minimize the formation of byproducts. One documented approach involves the nitration of 2-hydroxypyridine (B17775) by dropwise addition of nitric acid in a pyridine solution under cooled conditions, suggesting a similar protocol could be adapted for 4-hydroxypyridine. google.com Another method describes the synthesis of 4-hydroxy-3-nitropyridine from 4-methoxy-3-nitropyridine (B17402) via demethylation with hydrobromic acid, which implies the initial nitration was performed on 4-methoxypyridine. chemicalbook.com

Regioselectivity in Electrophilic Aromatic Substitution on Pyridine Systems

The regiochemical outcome of electrophilic substitution on a pyridine ring is dictated by the electronic effects of both the ring nitrogen and any existing substituents. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. This inherent deactivation means that electrophilic substitution on an unsubstituted pyridine ring, when forced under harsh conditions, preferentially occurs at the C3 position.

In the case of 4-hydroxypyridine, the -OH group is a strong activating, ortho-, para-directing group. The para-position relative to the hydroxyl group is occupied by the ring nitrogen. The ortho-positions are C3 and C5. Therefore, the hydroxyl group directs the incoming electrophile, such as the nitronium ion (NO₂⁺), to the C3 and C5 positions, which have increased electron density. libretexts.org The simultaneous influence of the deactivating ring nitrogen and the activating hydroxyl group results in a strong preference for nitration at the C3 (and C5) position. The formation of the arenium ion intermediate is more stabilized when the attack occurs at C3 or C5, as the positive charge is delocalized without placing it on the already electron-deficient nitrogen atom. libretexts.org This makes the synthesis of 4-hydroxy-3-nitropyridine from 4-hydroxypyridine a regiochemically favored transformation.

Hydroxylation Methods on Nitropyridine Systems

While the direct nitration of 4-hydroxypyridine is a viable route, alternative strategies that involve introducing the hydroxyl group onto a pre-existing nitropyridine ring are also possible. These methods can be particularly useful if the desired starting materials are more readily available or if a different synthetic sequence is required.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen on Nitroarenes and Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of nucleophiles onto electron-deficient aromatic rings, such as nitropyridines, by formally substituting a hydrogen atom. nih.gov The reaction involves the addition of a nucleophile that carries a leaving group at the nucleophilic center to the aromatic ring, followed by a base-induced elimination of the leaving group and a hydrogen atom from the ring.

While VNS is commonly used for C-C bond formation (alkylation) or amination, its application for direct hydroxylation is less common. nih.govnih.govacs.org The typical mechanism involves a carbanion or other nucleophile attacking the nitro-activated ring. For hydroxylation, this would require a nucleophile like the hydroperoxide anion (OOH⁻) which can then be reduced. However, the direct application of VNS for the hydroxylation of a 3-nitropyridine (B142982) to yield a 4-hydroxy-3-nitropyridine is not a standard transformation and presents challenges. The primary utility of VNS in this context would be the introduction of other functional groups that could later be converted to a hydroxyl group.

Photochemical Valence Isomerization of Pyridine N-Oxides for C3-Hydroxylation

A more recent and elegant method for the hydroxylation of pyridines, particularly at the C3 position, involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free transformation offers a unique approach to access 3-hydroxypyridines. nih.gov The process begins with the oxidation of the pyridine nitrogen to a pyridine N-oxide. rsc.orgresearchgate.net

The pyridine N-oxide is then irradiated with UV light, typically around 254 nm, which excites the molecule and induces an electrocyclization to form an oxaziridine (B8769555) intermediate. acs.orgwur.nl This intermediate can then undergo further photochemical or thermal rearrangement to a 1,3-oxazepine, which upon acid-promoted ring opening, can yield the C3-hydroxylated pyridine. acs.org This method has been shown to be effective for a variety of substituted pyridines and can be a powerful tool for late-stage functionalization of complex molecules. acs.org While this method directly provides a 3-hydroxypyridine, it represents an alternative pathway where the hydroxyl group is introduced at a different position than the C4 target of the title compound. However, understanding such methodologies is crucial for the broader context of pyridine chemistry.

Introduction of the Nitrile Group (Picolinonitrile Moiety)

The final step in a plausible synthesis of this compound would be the introduction of the nitrile group at the C2 position. This transformation can be challenging due to the presence of the deactivating nitro group and the potentially reactive hydroxyl group. Several methods exist for the cyanation of pyridine rings.

One of the most established methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgnih.gov This reaction requires an amino group as a precursor. A hypothetical synthetic sequence would involve starting with 2-amino-4-hydroxypyridine, followed by nitration at the C3 position. The resulting 2-amino-4-hydroxy-3-nitropyridine (B3064525) could then be converted to the corresponding diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgmasterorganicchemistry.com This method is widely applicable and has been used for the synthesis of various chloroheterocyclic-3-carbonitrile intermediates from their 2-amino precursors. researchgate.net

Another powerful method for introducing a cyano group at the C2 position of a pyridine ring is the Reissert-Henze reaction . This reaction typically involves the N-oxide of the pyridine. nii.ac.jpwikipedia.orgresearchgate.net The pyridine N-oxide is activated with an acyl halide (like benzoyl chloride) to form an N-acyloxypyridinium salt. This salt is then susceptible to nucleophilic attack at the C2 position by a cyanide source, such as trimethylsilyl (B98337) cyanide or potassium cyanide. clockss.org Subsequent elimination of the acyl group restores the aromaticity and yields the 2-cyanopyridine. For the target molecule, this would require starting with 4-hydroxy-3-nitropyridine N-oxide.

Direct cyanation through the substitution of a leaving group, such as a halogen, at the C2 position is also a common strategy. This would involve the conversion of the 4-hydroxy-3-nitropyridine intermediate into 2-chloro-4-hydroxy-3-nitropyridine. The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride. chemicalbook.com The resulting 2-chloro derivative could then undergo nucleophilic substitution with a cyanide salt, often catalyzed by palladium or nickel complexes, to yield the final product. organic-chemistry.org

Below is a table summarizing potential cyanation methods:

Method Precursor Key Reagents Advantages Potential Challenges
Sandmeyer Reaction 2-Amino-4-hydroxy-3-nitropyridineNaNO₂, H⁺; CuCNWell-established, reliableRequires synthesis of the amino precursor; diazonium salts can be unstable.
Reissert-Henze Reaction 4-Hydroxy-3-nitropyridine N-oxideAcyl halide, KCN or TMSCNIntroduces cyano group at C2Requires N-oxide formation; can have regioselectivity issues in some systems.
Nucleophilic Substitution 2-Chloro-4-hydroxy-3-nitropyridineNaCN or KCN, Pd or Ni catalystDirect displacement, often high yieldRequires synthesis of the halo-pyridine precursor; harsh conditions may be needed.

Synthetic Routes to this compound and its Pyridine Relatives

1 Cyanation Reactions on Halogenated Pyridines

A primary strategy for introducing a nitrile group onto a pyridine ring involves the cyanation of a corresponding halogenated precursor. This nucleophilic substitution reaction is a cornerstone of pyridine functionalization.

Palladium-catalyzed cyanation reactions have proven effective for a range of (hetero)aryl halides, including those of pyridine. acs.org These methods often utilize a palladium catalyst in conjunction with a cyanide source, such as zinc cyanide or potassium cyanide. The reaction conditions can be mild, sometimes proceeding at or near room temperature, and are often tolerant of various functional groups. acs.org For instance, a mild, low-temperature palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported, demonstrating broad applicability. acs.org The choice of ligands for the palladium catalyst can be crucial in achieving high yields and selectivity.

The reactivity of the halogenated pyridine is a key factor. Halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic substitution than those at the 3-position due to the electronic influence of the ring nitrogen. Therefore, a 2-halo-4-hydroxy-3-nitropyridine would be a viable precursor for conversion to this compound.

Catalyst SystemSubstrate ScopeConditionsReference
Palladium-based(Hetero)aryl halides and triflatesRoom temperature to 40 °C, aqueous media acs.org
Copper-basedAryl halidesHigher temperatures often requiredN/A

2 Indirect Nitrile Formation from Other Functional Groups

Beyond the direct displacement of a halide, the nitrile functionality can be introduced through the transformation of other functional groups. One common precursor is an aldehyde. The conversion of an aldehyde to a nitrile can be achieved through a two-step process involving the formation of an oxime followed by dehydration.

Another approach involves the Reissert reaction, where pyridines can undergo nucleophilic cyanation. youtube.com Treatment of a pyridine with a strong electrophile can lead to the formation of an N-acylpyridinium salt, which is then susceptible to attack by a cyanide nucleophile. youtube.com

Furthermore, methods for the C3-cyanation of pyridines have been developed. researchgate.net These can involve a tandem process where an in situ generated dihydropyridine (B1217469) reacts with a cyano electrophile. researchgate.net Such strategies are valuable for late-stage functionalization of complex pyridine-containing molecules. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 3 Nitropicolinonitrile

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine (B92270) ring is a key site for various chemical modifications, including alkylation and acylation. Its ability to participate in hydrogen bonding also plays a crucial role in the compound's physical properties and intermolecular interactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 4-hydroxy-3-nitropicolinonitrile can undergo O-alkylation to form the corresponding ether derivatives. This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group, often deprotonated by a base to form a more nucleophilic alkoxide, attacks an alkyl halide or another suitable alkylating agent. The choice of base and solvent is critical in controlling the reaction's efficiency and selectivity, as N-alkylation can sometimes be a competing pathway in related heterocyclic systems. nih.gov

Similarly, O-acylation can be achieved by treating the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction yields the corresponding ester derivatives. The reactivity of the hydroxyl group in these transformations is influenced by the electronic effects of the nitro and nitrile substituents on the pyridine ring.

Reaction TypeReagentProductNotes
O-AlkylationAlkyl halide (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃)4-Alkoxy-3-nitropicolinonitrileThe nitrile group is generally stable under these conditions.
O-AcylationAcyl chloride (e.g., CH₃COCl) in the presence of a base (e.g., Pyridine)4-Acyloxy-3-nitropicolinonitrileA standard method for protecting the hydroxyl group.

Role in Hydrogen Bonding and Intermolecular Interactions

The hydroxyl group of this compound is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This leads to the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can occur between the hydroxyl group and the adjacent nitro group, forming a stable six-membered ring. This type of interaction can influence the compound's conformation and acidity.

Intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the nitro group or pyridine nitrogen of another, plays a significant role in the crystal packing and solid-state structure of the compound. These interactions are also expected to affect its physical properties, such as melting point and solubility. Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in studying these hydrogen bonding interactions.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of this compound.

Reduction Pathways to Amino, Hydroxylamine, and Azo Derivatives

The reduction of the nitro group is a common and important reaction. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to an amino, hydroxylamine, or azo group.

Amino Derivatives: Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method for the complete reduction of the nitro group to an amino group, yielding 4-hydroxy-3-aminopicolinonitrile. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed. nih.gov

Hydroxylamine Derivatives: Milder reducing agents or carefully controlled reaction conditions can lead to the partial reduction of the nitro group to a hydroxylamine.

Azo Derivatives: Under specific conditions, particularly with certain metal hydrides, the reduction can lead to the formation of dimeric azo compounds.

ProductReducing AgentKey Conditions
4-Hydroxy-3-aminopicolinonitrilePd/C, H₂Room temperature and pressure
4-Hydroxy-3-aminopicolinonitrileSnCl₂·2H₂OAcidic medium (e.g., HCl)
4-Hydroxy-3-hydroxylaminopicolinonitrileZn, NH₄ClAqueous solution

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The strong electron-withdrawing nature of the nitro group, in conjunction with the cyano group, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). A suitable leaving group at a position ortho or para to the nitro group can be displaced by a variety of nucleophiles. While the hydroxyl group itself is not a typical leaving group, it can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Subsequently, nucleophiles like amines, alkoxides, or thiolates can displace the sulfonate group. The nitro group stabilizes the intermediate Meisenheimer complex, facilitating the reaction. chemicalbook.compharmaffiliates.com

Rearrangement Processes Involving Nitro Groups (e.g., Photo-Smiles Rearrangement)

Aromatic nitro compounds are known to participate in rearrangement reactions, a notable example being the Photo-Smiles rearrangement. nih.gov This intramolecular nucleophilic aromatic substitution reaction is photochemically induced. For a compound like this compound, if the hydroxyl group were part of a longer chain attached to another aromatic ring, it could potentially undergo an intramolecular cyclization and rearrangement upon irradiation, where the aryloxy moiety migrates. The feasibility of such a rearrangement would depend on the specific structure of the side chain and the reaction conditions.

Reactions of the Nitrile Group

The nitrile, or cyano (-C≡N), group is a versatile functional group in organic synthesis, primarily due to the electrophilic nature of the carbon atom and the presence of a carbon-nitrogen triple bond. openstax.orglibretexts.org This allows it to undergo a variety of transformations, including hydrolysis, nucleophilic additions, and cyclization reactions. numberanalytics.com

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide intermediate and then to a carboxylic acid. chemguide.co.uk This transformation can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com

Under acidic conditions, the nitrogen atom of the nitrile group in this compound would be protonated, activating the carbon atom toward nucleophilic attack by water. chemistrysteps.comchemistrysteps.com This leads to the formation of an imidic acid, which then tautomerizes to 4-hydroxy-3-nitropicolinamide. Further hydrolysis of the amide under these conditions yields 4-hydroxy-3-nitropicolinic acid and an ammonium (B1175870) salt. chemguide.co.uk

In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. openstax.orgchemistrysteps.com This process forms an imidate anion, which, after protonation, also tautomerizes to the corresponding amide. Continued hydrolysis of the amide in the presence of a base results in the formation of the carboxylate salt, in this case, the salt of 4-hydroxy-3-nitropicolinic acid, and ammonia (B1221849) gas is evolved. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is necessary. chemguide.co.uk

Reaction Condition Intermediate Product Final Product
Acid-catalyzed hydrolysis (e.g., reflux with dilute HCl)4-Hydroxy-3-nitropicolinamide4-Hydroxy-3-nitropicolinic acid
Base-catalyzed hydrolysis (e.g., reflux with NaOH solution)4-Hydroxy-3-nitropicolinamideSodium 4-hydroxy-3-nitropicolinate

Table 1: Predicted Products of this compound Hydrolysis

The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom susceptible to attack by various nucleophiles. openstax.orglibretexts.org

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group. The reaction of this compound with a Grignard reagent would likely first involve the deprotonation of the acidic hydroxyl group. An excess of the Grignard reagent would then be required for the nucleophilic addition to the nitrile carbon. This addition would form an imine anion intermediate, which upon aqueous workup (hydrolysis), would yield a ketone. openstax.orgchemistrysteps.com For example, reaction with methylmagnesium bromide would be expected to yield 2-acetyl-4-hydroxy-3-nitropyridine after hydrolysis.

Reduction to Amines: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. chemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. libretexts.org Subsequent workup with water would produce 2-(aminomethyl)-4-hydroxy-3-nitropyridine.

The presence of functional groups adjacent to the nitrile moiety in this compound opens up possibilities for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. numberanalytics.com

Interplay and Synergy of Multiple Functional Groups

The pyridine ring itself is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons both inductively and through resonance. stackexchange.com This inherent electron deficiency is further modulated by the attached functional groups.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It deactivates the pyridine ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack. nih.gov

Nitrile Group (-CN): The nitrile group is also electron-withdrawing, primarily through a strong -I effect and a weaker -M effect. numberanalytics.com

The electronic effects of the substituents are crucial in determining the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) of chemical transformations. slideshare.net

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the existing substituents would guide the position of the incoming electrophile. The hydroxyl group is an ortho-, para-director. However, the pyridine nitrogen and the nitro group are meta-directors. stackexchange.com Given the positions of the existing groups in this compound, the remaining positions on the ring (5 and 6) have differing levels of activation. The interplay of these directing effects would need to be carefully considered for any potential substitution reaction on the ring. For nucleophilic aromatic substitution, the electron-withdrawing nitro group would strongly activate the positions ortho and para to it for attack.

Chemoselectivity: With multiple reactive sites, chemoselectivity becomes a key consideration. For example, when reacting with a nucleophile, there is a competition between addition to the nitrile carbon and potential nucleophilic substitution on the pyridine ring. nih.gov The choice of reagent and reaction conditions can often be used to control which reaction pathway is favored. Similarly, when using a reducing agent, it might be possible to selectively reduce the nitro group without affecting the nitrile group, or vice versa, depending on the specific reducing agent and conditions employed. The acidic proton of the hydroxyl group is also a reactive site that will likely react first with many nucleophilic or basic reagents.

Substituent Position Electronic Effect Predicted Influence on Reactivity
Pyridine Nitrogen1Electron-withdrawing (-I, -M)Deactivates ring to electrophilic attack, directs meta. stackexchange.com
Nitrile (-CN)2Electron-withdrawing (-I, -M)Electrophilic carbon, potential for nucleophilic addition. numberanalytics.com
Nitro (-NO₂)3Electron-withdrawing (-I, -M)Strongly deactivates ring to electrophilic attack, activates for nucleophilic attack. nih.gov
Hydroxyl (-OH)4Electron-donating (+M), Electron-withdrawing (-I)Activates ring to electrophilic attack, directs ortho/para. nih.gov

Table 2: Electronic Influence of Functional Groups on the this compound System

Detailed Mechanistic Studies of Key Transformations

Comprehensive mechanistic studies, which form the bedrock of understanding and predicting chemical behavior, appear to be unpublished for this compound. Such studies typically involve a synergistic approach, combining computational modeling with experimental verification to provide a complete picture of how a reaction proceeds.

Computational Elucidation of Reaction Pathways

Modern computational chemistry offers powerful tools for exploring reaction mechanisms, predicting the feasibility of transformations, and understanding the factors that control reaction outcomes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for locating and analyzing transition states—the highest energy points along a reaction coordinate—which is crucial for understanding reaction barriers and pathways. For a hypothetical reaction involving this compound, DFT calculations would be employed to model the geometry, energy, and vibrational frequencies of reactants, products, intermediates, and transition states. This analysis provides critical insights into the step-by-step process of bond breaking and forming. However, no specific DFT studies detailing the transition states for reactions of this compound have been reported in the surveyed literature.

From the energetic data obtained through computational methods like DFT, key kinetic and thermodynamic parameters can be calculated to predict whether a reaction is favorable and how fast it will proceed.

Kinetic parameters , primarily the activation energy (Ea) or activation Gibbs Free Energy (ΔG‡), represent the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

Without specific computational studies on this compound, it is not possible to provide a data table of its kinetic and thermodynamic parameters for any given transformation. General principles suggest that the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, combined with the electron-donating hydroxyl (-OH) group on the pyridine ring, would significantly influence its reactivity, but quantitative data remains unavailable.

Experimental Mechanistic Probes (e.g., Isotope Effects, Intermediate Detection)

Experimental techniques are essential to validate and complement computational findings. Probes such as kinetic isotope effects and the direct detection of reaction intermediates provide tangible evidence of a proposed mechanism.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. nih.gov It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). nih.gov A significant KIE is often observed when a bond to the isotopic atom is broken or formed in the rate-limiting step. nih.gov There are no published studies that utilize KIE to investigate the reaction mechanisms of this compound.

Intermediate detection involves using spectroscopic methods (like NMR, IR, or Mass Spectrometry) or trapping experiments to identify short-lived species that exist along the reaction pathway. This provides direct evidence for a multi-step reaction mechanism. The scientific literature lacks any reports on the detection or trapping of intermediates in reactions involving this compound.

Advanced Transformations and Synthetic Utility of 4 Hydroxy 3 Nitropicolinonitrile

Use as a Building Block in Complex Molecule Synthesis

The multifunctionality of 4-hydroxy-3-nitropicolinonitrile positions it as a prime candidate for constructing intricate molecular frameworks, including fused heterocyclic systems and pyridines with a high degree of substitution.

The strategic placement of reactive groups on the this compound scaffold suggests its utility in synthesizing fused heterocyclic systems. Such structures are of considerable interest due to their prevalence in biologically active compounds. For instance, the reaction of similar heterocyclic systems with various reagents can lead to the formation of N-heterocycle-fused tetrahydro-1,4-diazepinones, which have shown diverse biological activities. ktu.eduktu.edu It is plausible that this compound could undergo intramolecular cyclization or react with bifunctional reagents to yield fused structures like pyrazolo[3,4-b]pyridines or thieno[2,3-b]pyridines.

The distinct functional groups of this compound offer multiple handles for the introduction of various substituents, paving the way for the creation of densely functionalized pyridines. The hydroxyl group can be a site for etherification or esterification, while the nitro group can be reduced to an amine, which in turn can be subjected to a wide range of transformations. The nitrile group can be hydrolyzed or serve as a precursor for other nitrogen-containing heterocycles. This multi-faceted reactivity is a key feature of nitropyridines in the synthesis of bioactive molecules. mdpi.com

Table 1: Potential Regioselective Functionalization of this compound

PositionInitial Functional GroupPotential TransformationsResulting Functional Group(s)
C2Cyano (-CN)Hydrolysis, Reduction, CycloadditionCarboxylic Acid (-COOH), Amine (-CH₂NH₂), Fused Rings
C3Nitro (-NO₂)Reduction, Nucleophilic SubstitutionAmine (-NH₂), Various Substituted Anilines
C4Hydroxyl (-OH)Etherification, Esterification, HalogenationEthers (-OR), Esters (-OCOR), Halides (-X)

Derivatization for Downstream Synthetic Applications

The ability to selectively modify this compound at its specific functional sites is crucial for its application in broader synthetic strategies, including both divergent and convergent approaches.

The differential reactivity of the hydroxyl, nitro, and cyano groups should allow for selective transformations. For instance, the hydroxyl group could be protected to allow for chemistry to be performed on the nitro or cyano groups, followed by deprotection to enable further reactions at the C4 position. The nitro group in 4-nitropyridine-N-oxide, a related compound, is known to be readily replaced by various nucleophiles, and this reactivity could potentially be mirrored in this compound under specific conditions. researchgate.net

This compound is a theoretical candidate for both convergent and divergent synthetic plans. In a divergent approach, a common intermediate derived from this molecule could be used to generate a library of analogues. For example, reduction of the nitro group to an amine would provide a key intermediate that could then be reacted with various partners. In a convergent strategy, a functionalized pyridine (B92270) derivative of this compound could be prepared and then coupled with another complex molecular fragment in the later stages of a synthesis.

Role in the Synthesis of Precursors to Bioactive Molecules and Functional Materials

The structural motifs within this compound are found in compounds with known biological activity and in functional materials. For example, the 4-hydroxy-3-nitro structural element is present in 4-hydroxy-3-nitrocoumarins and 4-hydroxy-2-quinolones, which have been investigated for their antiallergic properties. nih.govnih.gov This suggests that derivatives of this compound could also exhibit interesting biological profiles.

In the field of materials science, the unique electronic properties of 4-hydroxy-3-nitropyridine (B47278) suggest it could be used in the synthesis of functional materials with specific electrical or optical properties. pipzine-chem.com It is conceivable that polymers or other materials incorporating the this compound unit could be developed for applications in electronics or photonics.

Intermediate in Synthetic Routes to Advanced Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net The strategic functionalization of the pyridine core is a central theme in modern synthetic chemistry, and this compound serves as an excellent starting point for creating diverse and complex pyridine derivatives. researchgate.netnih.gov Its inherent reactivity allows for a range of chemical manipulations, leading to the construction of advanced pyridine scaffolds with tailored properties.

Chemists can leverage the existing functional groups of this compound to introduce further complexity. For instance, the hydroxyl group can be a handle for etherification or esterification reactions, while the nitro group can be reduced to an amino group, which then opens up a plethora of further transformations such as diazotization or amide bond formation. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. These transformations provide access to polysubstituted pyridines, which are often challenging to synthesize through other methods. nih.gov

The strategic sequencing of these reactions allows for the regioselective introduction of various substituents around the pyridine ring. This control is crucial for building molecules with specific three-dimensional structures and electronic properties, which is a key aspect in the development of new drugs and materials. pipzine-chem.com The ability to construct elaborate pyridine-annulated systems from relatively simple starting materials underscores the value of this compound as a key intermediate. rsc.org

Table 1: Examples of Advanced Pyridine Scaffolds Derived from Pyridine Intermediates

Scaffold Type Synthetic Strategy Potential Application
Polysubstituted Pyridines Sequential nucleophilic and electrophilic substitution reactions. Drug discovery, functional materials. nih.gov
Pyridine-annulated Purines Building block approach for fused ring construction. Anticancer agents. rsc.org
Thieno[2,3-b]pyridines Annulation reactions involving sulfur-containing reagents. Antimicrobial agents. nih.gov

Potential in Medicinal Chemistry Lead Generation

The process of lead generation in drug discovery involves identifying chemical compounds that show promising biological activity against a specific target and have the potential to be developed into new therapeutic agents. researchgate.netgd3services.com The structural features of this compound make it an attractive starting point for the synthesis of compound libraries aimed at lead discovery. pipzine-chem.comnih.gov The pyridine core itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net

The diverse functional handles on this compound allow for the rapid generation of a wide range of analogues. This chemical diversity is crucial in the early stages of drug discovery, where the goal is to explore a broad chemical space to identify initial "hits." researchgate.net For example, by reacting the hydroxyl group with various alkyl halides, a library of ethers can be synthesized. Similarly, reduction of the nitro group followed by acylation with different carboxylic acids can yield a library of amides. Each of these new compounds has a unique shape and electronic profile, increasing the probability of finding a molecule that interacts favorably with a biological target.

Furthermore, the introduction of the nitro group can sometimes enhance the biological activity of a molecule. While not a universal rule, nitro-containing compounds have shown efficacy in various therapeutic areas. nih.gov The synthesis of 4-hydroxy-3-nitro-2-quinolones, for instance, has been explored for their potential as antiallergic agents. nih.gov The ability to use this compound to create novel, diverse, and potentially potent molecules makes it a valuable tool for medicinal chemists in the quest for new drugs. pipzine-chem.com

Table 2: Key Attributes of this compound in Lead Generation

Attribute Relevance in Medicinal Chemistry
Privileged Scaffold The pyridine core is common in many existing drugs. researchgate.net
Functional Group Diversity Allows for the creation of large and diverse compound libraries. pipzine-chem.com
Synthetic Accessibility Enables the efficient synthesis of novel analogues. chemicalbook.com
Potential for Bioactivity The nitro group can contribute to pharmacological activity. nih.gov

Contribution to New Ligand Design (e.g., for Metal Catalysis)

In the realm of metal catalysis, ligands play a pivotal role in controlling the reactivity and selectivity of the metal center. nih.govnih.gov The design of new ligands is a continuous effort to improve the efficiency and scope of catalytic transformations. researchgate.net The structural and electronic properties of this compound make it a promising platform for the development of novel ligands for metal catalysis. snnu.edu.cn

The pyridine nitrogen atom is a classic coordination site for a wide range of metals. By modifying the substituents on the pyridine ring, the electronic properties of the nitrogen donor can be finely tuned. For example, the electron-withdrawing nitro and cyano groups on this compound decrease the electron density on the pyridine nitrogen, which can influence the catalytic activity of a coordinated metal. The hydroxyl group can also act as a coordination site, potentially leading to the formation of bidentate or even tridentate ligands, which can confer greater stability and stereocontrol to the metal complex.

The versatility of this compound allows for the synthesis of a variety of ligand architectures. For instance, the hydroxyl group could be used to anchor the pyridine scaffold to a larger support, creating a heterogeneous catalyst. Alternatively, the functional groups can be elaborated to introduce chiral elements, leading to the development of new asymmetric catalysts. The ability to systematically modify the ligand structure based on the this compound core provides a powerful strategy for discovering new and improved catalysts for a wide range of chemical reactions. nih.gov

Table 3: Potential Ligand Features from this compound

Feature Implication for Metal Catalysis
Pyridine Nitrogen Primary coordination site for metals. snnu.edu.cn
Tunable Electronics Electron-withdrawing groups modify the donor properties of the nitrogen.
Multidentate Potential The hydroxyl group can act as a secondary binding site.
Synthetic Modifiability Allows for the creation of diverse ligand structures. nih.gov

Theoretical and Computational Investigations of 4 Hydroxy 3 Nitropicolinonitrile

Quantum Chemical Characterization: An Unwritten Chapter

A thorough quantum chemical characterization of 4-Hydroxy-3-nitropicolinonitrile would provide fundamental insights into its molecular properties. However, specific research articles detailing such an analysis are currently absent from the scientific record.

Electronic Structure Analysis

An electronic structure analysis of this compound would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the distribution of electrons within the molecule. This would reveal key information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. Such data is crucial for understanding the molecule's stability, reactivity, and potential intermolecular interactions. At present, no specific data tables or detailed findings on the electronic structure of this compound have been published.

Conformational Analysis and Tautomerism

The presence of a hydroxyl group on the pyridine (B92270) ring introduces the possibility of tautomerism, where the proton can potentially migrate to the ring nitrogen, leading to a pyridone form. A comprehensive conformational analysis would investigate the relative stabilities of different rotational isomers (conformers) and the energetic barriers between them. Computational methods could predict the most stable tautomer and conformer in the gas phase and in different solvents. However, specific studies and data on the conformational landscape and tautomeric equilibrium of this compound are not documented in existing literature.

Spectroscopic Property Prediction (e.g., Vibrational, Electronic Spectra for Mechanistic Insight)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods could simulate its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predicted spectra would be invaluable for identifying the compound and for providing insights into its bonding and electronic transitions. Unfortunately, there are no published studies presenting predicted spectroscopic data for this specific molecule.

Computational Modeling of Reactivity and Selectivity: A Future Endeavor

Computational modeling can be a predictive tool for understanding how a molecule will behave in chemical reactions. For this compound, such studies would be particularly insightful due to the presence of multiple functional groups.

Prediction of Reaction Outcomes and Product Distributions

By modeling reaction pathways and calculating activation energies, computational chemistry can predict the likely outcomes of reactions involving this compound. This could include predicting the regioselectivity of electrophilic or nucleophilic attacks and the distribution of products under various reaction conditions. Currently, there is no available research that provides such predictions for this compound.

Investigation of Substituent Effects on Reactivity

The nitro (-NO2), hydroxyl (-OH), and cyano (-CN) groups on the pyridine ring are all expected to influence the reactivity of this compound. A systematic computational study could quantify the electronic and steric effects of these substituents on the molecule's reactivity. This would involve comparing its properties to related, less substituted molecules. However, a detailed investigation of these substituent effects for this compound has not been reported.

Advanced Computational Methodologies Applied to Pyridine Chemistry

The study of pyridine derivatives, including complex structures like this compound, increasingly relies on sophisticated computational techniques to predict molecular behavior and guide research efforts. These theoretical approaches allow for the investigation of chemical systems at a level of detail that is often inaccessible through experimental methods alone.

Multi-scale Modeling Approaches

Multi-scale modeling has become a cornerstone of computational chemistry, offering a powerful strategy to bridge the gap between different levels of theoretical accuracy and computational expense. numberanalytics.comnih.gov This approach is vital for studying complex chemical systems where phenomena at various scales—from the quantum mechanical to the macroscopic—are interconnected. numberanalytics.com By integrating multiple methods, researchers can simulate the behavior of molecules, materials, and reactions with greater accuracy. numberanalytics.com

The core idea of multi-scale modeling is to divide a system into different regions, treating each with an appropriate level of theory. nih.gov This allows for the study of complex phenomena that would be computationally impossible to model at a single high-resolution level. fiveable.me There are two primary approaches:

Hierarchical Multi-scale Modeling: Models at different scales are connected sequentially. fiveable.me

Concurrent Multi-scale Modeling: Models at different scales are coupled and run simultaneously. fiveable.me

A widely used hybrid technique is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. fiveable.mersc.org In this approach, the most chemically active part of a system, such as the reaction center of an enzyme or a specific functional group in a molecule, is treated with high-accuracy quantum mechanics. rsc.orgacs.org The surrounding environment, like the rest of the protein or solvent molecules, is described using more computationally efficient classical molecular mechanics force fields. acs.org This layered approach provides a balance between accuracy and computational feasibility, making it suitable for studying enzymatic reactions and catalysis at catalyst surfaces. numberanalytics.comfiveable.me The development of such hybrid methods dates back to the 1970s and has become a workhorse in physical chemistry. nih.govacs.org

Multi-scale Modeling Technique Description Typical Application
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method where a small, critical region of the system is treated with quantum mechanics (QM), and the larger, surrounding environment is treated with molecular mechanics (MM). rsc.orgacs.orgEnzymatic reactions, nanocatalysis, ion channels. rsc.org
Atomistic/Coarse-Grained (AA/CG) A method that reduces the number of degrees of freedom by grouping atoms into larger "beads" or units, simplifying the system to study larger-scale phenomena over longer timescales. fiveable.meSimulating transport properties in battery materials, studying protein folding. fiveable.meacs.org
QM/Continuum Models Combines a QM description of the solute with a continuum model representation of the solvent, often used to account for solvation effects. rsc.orgPredicting spectra and properties of molecules in solution. acs.org

These methodologies are instrumental in materials science for predicting properties of nanocomposites and in simulating transport properties in battery materials. fiveable.me

Machine Learning and AI in Synthetic Chemistry Prediction

Rule-based Systems: These programs use a set of manually encoded or automatically extracted reaction rules to suggest synthetic steps. acs.org

Machine Learning Models: These models learn from reaction data to predict outcomes. Examples include graph convolutional neural networks and sequence-to-sequence models. nih.gov The "Molecular Transformer" model, for instance, uses a transformer-based neural network and has shown unprecedented accuracy in predicting reaction outcomes. jetir.org

AI/ML Application Description Example Model/Approach
Forward-Reaction Prediction Predicts the product(s) of a given set of reactants and reagents. nih.govMolecular Transformer, Graph Convolutional Neural Networks. jetir.orgnih.gov
Retrosynthesis Planning Predicts a series of reactions to synthesize a target molecule from simpler precursors. nih.govData-driven metrics like SCScore, which evaluates synthetic complexity. acs.org
Yield Prediction Aims to predict the performance or yield of a chemical reaction under specific conditions. researchgate.netRXNGraphormer, a framework for jointly predicting performance and planning synthesis. researchgate.net

Integration of Theoretical and Experimental Research

The synergy between computational modeling and experimental work is crucial for advancing chemical science. Theoretical investigations provide predictive insights that can guide laboratory experiments, while experimental data is essential for validating and refining computational models.

Computational Guidance for Experimental Design and Optimization

Computational chemistry provides powerful tools to guide the design and optimization of experiments, saving time and resources. nih.govnih.gov Molecular docking, a key computational technique, is used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govnih.gov This information is invaluable for designing new molecules with desired biological activities.

For instance, in the development of novel pyridine-based compounds, molecular modeling has been used to:

Guide the synthesis of anticoagulants: By docking various pyridine derivatives into the active site of thrombin, researchers could correlate computational energy scores with experimental coagulation data. The results indicated that functionalization at the 3-position of the pyridine ring and N-oxide formation could improve anticoagulant activity. nih.gov

Design anti-inflammatory agents: In a study on pyridine-based thiadiazole derivatives, in silico docking against the COX-2 enzyme was performed to predict binding affinity. The computational analysis helped identify the most promising compounds for synthesis and further testing. researchgate.net

Identify potential antitubercular agents: Computational docking was used to evaluate the binding of pyridyl chalcones to M. tuberculosis protein tyrosine phosphatases (PtpA and PtpB). These findings provided valuable guidance for prioritizing which compounds to advance to experimental evaluation. mdpi.com

Geometry optimization using methods like Density Functional Theory (DFT) is another critical step. It helps in obtaining the most stable ground-state geometry of a molecule, which is fundamental for understanding its reactivity and for subsequent docking studies. nih.gov

Validation of Theoretical Models with Experimental Data

The validation of theoretical predictions with experimental results is a critical step to ensure the reliability and predictive power of computational models. mdpi.com This process involves comparing computationally derived properties with those measured in the laboratory.

A strong correlation between in silico and in vitro/in vivo results lends credibility to the computational model. For example:

In the study of pyridine-based anticoagulants, a good correlation was found between the computational energy scores from docking and the experimentally measured coagulation times. nih.gov

For a series of novel anti-inflammatory pyridine derivatives, the computational docking results, which predicted strong binding affinity for compounds NTD2 and NTD3 to the COX-2 enzyme, were aligned with in vivo data showing these compounds had robust anti-inflammatory potential. researchgate.net This alignment between in silico and in vivo data supported the findings. researchgate.net

Molecular dynamics simulations, which study the movement of atoms and molecules over time, can further validate docking results by examining the stability of the ligand-protein complex. researchgate.net

While computational findings provide valuable guidance, they must be confirmed through biochemical and biophysical assays to determine the actual binding affinities and selectivity profiles of the compounds. mdpi.com

Table of Correlated Computational and Experimental Findings for Pyridine Derivatives

Compound Series Computational Method Predicted Property Experimental Validation Correlation
Pyridine Oximes and Semicarbazones nih.gov Molecular Docking (DOCK v5.2) Binding Energy Score with Thrombin Prothrombin Time (PT) Assay Good correlation reported between energy scores and anticoagulant activity. nih.gov

Future Directions and Emerging Research Avenues for 4 Hydroxy 3 Nitropicolinonitrile

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes is paramount. Future efforts will likely focus on methodologies that offer milder reaction conditions, greater functional group tolerance, and improved sustainability compared to traditional approaches.

Photoredox Catalysis in Nitropyridine Functionalization

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of reactive radical species under exceptionally mild conditions. nih.govnih.govjocpr.com This strategy avoids the harsh reagents and high temperatures often required in traditional methods. nih.gov For a molecule like 4-hydroxy-3-nitropicolinonitrile, photoredox catalysis offers several exciting future possibilities.

One key avenue is the direct C-H functionalization of a pre-existing nitropyridine core. nih.govnih.gov For instance, a photoredox-catalyzed C-H cyanation could potentially be developed to install the nitrile group directly onto a 4-hydroxy-3-nitropyridine (B47278) substrate, streamlining the synthesis. nih.govnih.gov Such methods have been successfully applied to a range of arenes and heterocycles, often proceeding at room temperature and tolerant of various functional groups. nih.gov

Furthermore, dual catalytic systems, particularly the combination of photoredox catalysis with nickel, have become a powerful strategy for C–H functionalization. beilstein-journals.org This approach could be explored for the late-stage functionalization of the this compound scaffold itself, allowing for the introduction of alkyl or aryl groups at other positions on the pyridine (B92270) ring, thereby rapidly generating a library of analogues for biological screening. The ability to perform such modifications on complex molecules is a significant advantage in drug discovery. nih.govjocpr.com

Potential Photoredox Application Technique/Catalyst System Potential Outcome for Target Compound Supporting Research Insights
Introduction of Nitrile GroupDirect C-H Cyanation via Organic Photoredox Catalyst (e.g., Acridinium)Synthesis from 4-hydroxy-3-nitropyridineMild, metal-free C-H cyanation of aromatic compounds. nih.gov
Late-Stage FunctionalizationDual Photoredox/Nickel CatalysisIntroduction of new alkyl/aryl groups onto the pyridine ringEnables a diverse range of previously inaccessible transformations under milder conditions. beilstein-journals.org
General Radical-based ModificationsGeneration of Radicals from PrecursorsC-C, C-N, C-O bond formation at available C-H positionsInorganic photoredox catalysts are effective for generating sp3-centered radicals that can undergo Minisci-type additions to heteroarenes. nih.gov

Electrochemistry in Hydroxylation and Nitrile Transformations

Electrochemical synthesis represents a sustainable and reagent-minimal approach to driving redox reactions. Its application to the synthesis and transformation of this compound is a promising research frontier.

The synthesis of the core structure could be approached electrochemically. While direct hydroxylation of pyridines can be challenging, electrochemical methods could be employed to generate the 4-hydroxypyridine (B47283) precursor. youtube.com A more direct application lies in the formation of the nitrile group itself. Efficient electrochemical methods exist for the conversion of aromatic aldehydes to nitriles, often using simple nitrogen sources and mediators. researchgate.netresearchgate.net A potential future synthesis could therefore involve the electrochemical oxidation of 4-hydroxy-3-nitro-2-picolinaldehyde.

The nitrile group on the final compound is also a handle for further electrochemical transformations. Aromatic nitriles can undergo hydrolysis to form amides or carboxylic acids, and electrochemistry could provide a controlled, reagent-free method to achieve this. numberanalytics.com This would allow for the conversion of this compound into its corresponding picolinamide (B142947) or picolinic acid derivatives, expanding its chemical diversity.

Biocatalysis for Regio- and Stereoselective Modifications

Enzymatic catalysis offers unparalleled selectivity, operating under mild, aqueous conditions. For a multifunctional compound like this compound, biocatalysis presents powerful opportunities for precise chemical modifications.

One of the most compelling future directions is the use of oxygenating biocatalysts, such as cytochrome P450 monooxygenases, for hydroxylation reactions. google.comnih.gov An engineered enzyme could potentially install the hydroxyl group at the C-4 position of a 3-nitropicolinonitrile precursor with absolute regioselectivity, bypassing the need for protecting groups and the formation of unwanted isomers that can plague traditional chemical methods. rsc.org

Another highly relevant class of enzymes is the nitrile hydratases (NHases). nih.govwikipedia.org These metalloenzymes catalyze the hydration of nitriles to their corresponding amides with high specificity and efficiency. nih.govebi.ac.uk Applying a nitrile hydratase to this compound would provide a green and direct route to 4-hydroxy-3-nitropicolinamide. This transformation is of significant industrial relevance, as demonstrated by the large-scale production of acrylamide (B121943) and nicotinamide (B372718) using NHase technology. wikipedia.org

Enzyme Class Potential Transformation Advantage Relevant Examples
Cytochrome P450s / HydroxylasesRegioselective hydroxylation of a 3-nitropicolinonitrile precursorHigh selectivity for the C-4 position, mild aqueous conditions.Engineered proline hydroxylases can achieve high regioselectivity for hydroxylating heterocyclic compounds. google.com
Nitrile Hydratases (NHases)Hydration of the nitrile group to an amide groupGreen, highly specific conversion to the corresponding amide under mild conditions.Industrial production of acrylamide and nicotinamide from their corresponding nitriles. wikipedia.org

Advanced Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced spectroscopic and computational techniques will be instrumental in revealing the intricate details of the formation and reactivity of this compound.

Operando Spectroscopic Studies

Operando spectroscopy is a powerful methodology that involves analyzing a catalytic reaction in real-time under actual working conditions. wikipedia.org This technique provides a "movie" of the catalyst and reacting species, establishing direct structure-activity relationships that are often missed by pre- or post-reaction characterization. wikipedia.orgyoutube.com

For the synthesis of this compound, operando Raman or IR spectroscopy could be employed to monitor key reaction steps. For example, during a nitration reaction, the characteristic vibrational modes of the nitro group (e.g., the symmetric NO₂ stretch around 1330-1350 cm⁻¹) could be tracked in real-time to follow the reaction kinetics. nih.gov Similarly, when studying a cyanation reaction, the emergence and growth of the nitrile peak (C≡N stretch) would provide direct evidence of product formation. This approach allows researchers to identify reaction intermediates, understand catalyst deactivation, and rapidly optimize reaction parameters like temperature and pressure. ornl.govrsc.org Advanced techniques like time-gated Raman spectroscopy can further enhance these studies by suppressing fluorescence background, which can often obscure the Raman signals from the catalyst and reactants. rsc.org

Dynamic Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. nih.gov For this compound, DFT can provide profound insights that are difficult to obtain experimentally.

DFT calculations can be used to model the electronic structure of the molecule, predicting which sites are most susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov This is invaluable for planning synthetic functionalization strategies. Furthermore, entire reaction pathways can be modeled to calculate activation energies and determine the most plausible mechanism. researchgate.netresearchgate.net For instance, computational studies on nitropyridines have successfully calculated their heats of formation and assessed their aromatic stability. researchgate.net Such models could be used to compare the feasibility of different proposed synthetic routes for this compound before committing to extensive laboratory work. By correlating computational predictions with experimental data, a comprehensive and dynamic understanding of the molecule's chemical behavior can be achieved. nih.gov

Development of Sustainable Synthetic Processes

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. For the synthesis of this compound and related compounds, this translates into a concerted effort to redesign synthetic routes to be more efficient, less hazardous, and environmentally friendly.

Green Chemistry Principles in Picolinonitrile Synthesis

The application of green chemistry principles is fundamental to the sustainable synthesis of picolinonitrile derivatives. unibo.itnih.gov This involves a holistic approach to chemical process design that aims to minimize the environmental impact at every stage, from the choice of starting materials to the final product. nih.gov Key considerations include atom economy, which maximizes the incorporation of all materials used in the process into the final product, and the use of renewable feedstocks to reduce reliance on petrochemicals. rsc.org

Modern synthetic techniques are being explored to create more sustainable routes to biologically active molecules. mdpi.com The development of greener synthetic processes is a critical step towards transforming the pharmaceutical and chemical industries into a sustainable, long-term reality. rsc.org Researchers are focusing on the implementation of green chemistry principles in the synthesis of pharmaceuticals by opting for green solvents, such as water, and considering one-pot synthesis and multicomponent reactions (MCRs) to improve atom economy and reduce waste. nih.gov

Solvent-Free and Catalytic Approaches

A significant area of development in the sustainable synthesis of picolinonitrile derivatives is the move towards solvent-free and catalytic methods. Traditional organic syntheses often rely on large quantities of volatile and often toxic organic solvents, which contribute to environmental pollution and pose safety risks.

Solvent-free synthesis, where the reaction is conducted in the absence of a solvent, offers a compelling alternative. researchgate.netresearchgate.net These reactions can lead to higher efficiency, shorter reaction times, and easier product purification. Microwave-assisted synthesis is one such technique that has shown promise in providing an environmentally friendly approach to chemical synthesis. researchgate.net

The use of catalysts is another cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. youtube.com For picolinonitrile synthesis, research is ongoing to develop novel catalysts that are both highly active and recyclable. For instance, magnetic nanoparticles have been explored as catalyst supports due to their high surface area and the ease with which they can be recovered from the reaction mixture using a magnetic field. nih.gov This approach not only simplifies the purification process but also allows for the reuse of the catalyst, further enhancing the sustainability of the synthesis. The development of one-pot multicomponent reactions (MCRs) is also a key strategy, valued for its high selectivity, simplicity, and atom economy. nih.gov

Targeted Design of New Molecular Entities

The ability to design and synthesize new molecules with specific desired properties is a major goal in chemical research. For this compound, this involves leveraging its chemical structure to create new compounds for a variety of applications.

Leveraging Computational Tools for De Novo Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov De novo design, which involves the creation of novel molecular structures from scratch, is a powerful approach for exploring new chemical space. nih.govnih.govbiorxiv.org By using computational algorithms, researchers can design molecules with optimized properties, such as high binding affinity to a specific biological target. arxiv.org

For picolinonitrile-based scaffolds, computational methods can be used to predict the biological activity and physical properties of novel derivatives. This allows for the prioritization of synthetic targets, saving time and resources in the laboratory. Techniques such as molecular docking and virtual screening can be used to identify promising candidates from large virtual libraries of compounds.

Computational ToolApplication in Picolinonitrile DesignPotential Benefit
Molecular DockingPredicting the binding mode and affinity of picolinonitrile derivatives to a target protein.Prioritization of compounds for synthesis and biological testing.
Virtual ScreeningRapidly screening large libraries of virtual picolinonitrile-based compounds against a biological target.Identification of novel hit compounds with desired activity.
De Novo DesignGenerating novel picolinonitrile scaffolds with optimized properties. nih.govnih.govbiorxiv.orgExploration of new chemical space and design of molecules with enhanced functionality.
Deep LearningScaffolding multiple functional motifs onto a single protein. biorxiv.orgCreation of immunogens with higher epitope-to-scaffold surface area and broader neutralization profiles. biorxiv.org

Expanding the Scope of Picolinonitrile-Based Scaffolds

The versatility of the picolinonitrile scaffold provides a foundation for creating a wide array of new molecular entities. By introducing different functional groups at various positions on the pyridine ring, the physicochemical and biological properties of the resulting molecules can be finely tuned. This expansion of the chemical space accessible from this compound is a key area of ongoing research.

The goal is to develop a diverse library of picolinonitrile derivatives that can be screened for a wide range of applications. This includes the search for new pharmaceuticals, agrochemicals, and materials with novel properties. The ability to systematically modify the picolinonitrile scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the design of future generations of compounds. The motif scaffolding approach in de novo protein design has been used to present epitopes that can induce broadly neutralizing antibody responses. biorxiv.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Hydroxy-3-nitropicolinonitrile in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation and avoid inhalation of dust or aerosols. In case of exposure, immediately flush eyes/skin with water and seek medical attention . Store the compound in a tightly sealed container in a dry, well-ventilated area to prevent degradation or leakage .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying nitro and hydroxyl groups via 1^1H and 13^{13}C NMR). High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95% recommended for experimental reproducibility). Cross-reference spectral data with computational predictions (e.g., ChemSpider entries) .

Q. What solvents are compatible with this compound for synthesis or derivatization?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for reactions involving nitro and nitrile groups. Avoid strong acids or bases that may hydrolyze the nitrile moiety. Pre-test solubility at small scales (e.g., 1–5 mg/mL) to optimize reaction conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. Compare results with experimental kinetic data (e.g., reaction rates with amines or thiols). Validate models using heterologous receptor-response assays, as demonstrated in odorant-receptor studies .

Q. What analytical techniques resolve contradictions in reported decomposition pathways of nitro-aromatic compounds like this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) paired with gas chromatography-mass spectrometry (GC-MS) identifies thermal decomposition products (e.g., NOx_x gases). For photolytic degradation, use UV-vis spectroscopy and liquid chromatography-tandem MS (LC-MS/MS) to track intermediates. Address discrepancies by standardizing light sources and temperature gradients across studies .

Q. How do methodological differences in receptor-binding assays affect the interpretation of this compound’s bioactivity?

  • Methodological Answer : Wet-lab agonistic profiling (e.g., heterologous expression of receptors in HEK293 cells) may yield different results than computational meta-analyses of existing datasets. Ensure receptor diversity and genetic background consistency (e.g., mouse vs. human receptors) to reduce bias. Cross-validate findings using hybrid models combining wet-lab and in silico data .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply parallel synthesis techniques with controlled nitro-group reduction (e.g., catalytic hydrogenation at 30 psi H2_2) to generate amino derivatives. Use microwave-assisted synthesis to accelerate reaction times. Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) to monitor functional group transformations .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable bioactivity in receptor assays), evaluate the methodological framework (e.g., receptor diversity, ligand concentration ranges) and statistical power of studies. Reproduce experiments under standardized conditions .
  • Experimental Design : For longitudinal studies, integrate stability testing (e.g., accelerated aging at 40°C/75% RH) to assess compound integrity over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.